A potent, selective, and brain-penetrant LRRK2 kinase inhibitor
A potent, selective, and brain-penetrant LRRK2 kinase inhibitor
An In-depth Technical Guide to the Mechanism of Action of PF-06447475
PF-06447475 is a small molecule inhibitor that has garnered significant interest within the research community for its high potency and selectivity in targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of PF-06447475, detailing its molecular interactions, cellular effects, and in vivo activity. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism: Direct Inhibition of LRRK2 Kinase Activity
PF-06447475 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] This means it binds to the same site as ATP, preventing the transfer of a phosphate group to LRRK2 substrates.[1] This inhibition has been demonstrated to be highly potent, with inhibitory concentrations in the low nanomolar range.[3][4] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.[5] PF-06447475 is effective against both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[2][6]
Molecular docking studies have shown that PF-06447475 binds to the ATP-binding pocket of LRRK2 with a higher affinity than ATP itself.[1] This strong interaction is crucial for its potent inhibitory effect. The inhibition of LRRK2 kinase activity is a key therapeutic strategy for Parkinson's disease, as hyperactivity of LRRK2 is believed to contribute to the neurodegenerative process.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and activity of PF-06447475 from various studies.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 3 nM | Wild-Type LRRK2 | Enzyme Assay | [3][4] |
| IC50 | 11 nM | G2019S LRRK2 | Enzyme Assay | [2][6] |
| IC50 | 25 nM | LRRK2 | Whole Cell Assay | [3] |
| IC50 | <10 nM | Endogenous LRRK2 | Raw264.7 Macrophage Cell Line | [4] |
| Binding Affinity (Vina score) | -8.6 kcal/mol | hLRRK2 | Molecular Docking | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of PF-06447475 in the context of LRRK2 signaling.
Caption: Competitive inhibition of LRRK2 kinase by PF-06447475.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the mechanism of action of PF-06447475.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06447475 against LRRK2 kinase.
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Methodology:
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Recombinant human LRRK2 protein (either wild-type or G2019S mutant) is incubated with a fluorescently labeled peptide substrate and ATP.
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PF-06447475 is added at varying concentrations.
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The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based detection method.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2][3]
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Objective: To assess the ability of PF-06447475 to inhibit LRRK2 activity within a cellular context.
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Methodology:
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Cells (e.g., HEK293 cells overexpressing LRRK2 or cell lines with endogenous LRRK2 like Raw264.7 macrophages) are treated with different concentrations of PF-06447475.[3][4]
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After incubation, cells are lysed, and the phosphorylation status of LRRK2 at specific autophosphorylation sites (e.g., Ser935) is determined by Western blotting using phospho-specific antibodies.[3][9]
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Total LRRK2 levels are also measured as a loading control.
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The reduction in LRRK2 phosphorylation is quantified to determine the cellular potency of the inhibitor.[3]
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-
Objective: To evaluate the in vivo efficacy of PF-06447475 in inhibiting LRRK2 kinase activity in the brain.
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Methodology:
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Rodent models, such as wild-type rats or transgenic mice expressing human LRRK2, are administered PF-06447475 orally (p.o.) or intraperitoneally (i.p.).[10][11]
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Doses can range from 3 mg/kg to 100 mg/kg depending on the study design.[4][11]
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At various time points after dosing, animals are euthanized, and brain and kidney tissues are collected.
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Tissue lysates are prepared, and the levels of phosphorylated LRRK2 (e.g., pS935) and total LRRK2 are measured by Western blotting or other immunoassays to assess target engagement.[9]
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Experimental Workflow Example
The following diagram provides a generalized workflow for evaluating the neuroprotective effects of PF-06447475 in a rodent model of Parkinson's disease.
Caption: Workflow for in vivo evaluation of PF-06447475.
Neuroprotective and Anti-inflammatory Effects
Beyond direct kinase inhibition, PF-06447475 has demonstrated significant neuroprotective effects in various preclinical models. In cellular models of oxidative stress, PF-06447475 protects against cell death and reduces the generation of reactive oxygen species (ROS).[3][12]
In animal models, PF-06447475 has been shown to attenuate α-synuclein-induced dopaminergic neurodegeneration, a key pathological hallmark of Parkinson's disease.[11][13] This neuroprotection is observed in both wild-type and G2019S-LRRK2 expressing rats.[13] Furthermore, the inhibitor mitigates neuroinflammation associated with G2019S-LRRK2 expression by reducing microgliosis and the recruitment of inflammatory cells to the midbrain.[3][13] These findings suggest that the therapeutic benefits of LRRK2 inhibition may extend beyond preventing phosphorylation of its direct substrates to modulating broader pathological pathways.
Conclusion
PF-06447475 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase. Its mechanism of action has been thoroughly characterized through a variety of in vitro and in vivo studies. By effectively blocking the kinase activity of both wild-type and pathogenic G2019S LRRK2, PF-06447475 demonstrates significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease. While its pharmacokinetic properties have limited its clinical development, it remains a valuable research tool for elucidating the role of LRRK2 in health and disease. The continued investigation of LRRK2 inhibitors, informed by the study of compounds like PF-06447475, holds great promise for the development of disease-modifying therapies for Parkinson's disease.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
